molecular formula C27H34N4O3 B1672327 Fedovapagon CAS No. 347887-36-9

Fedovapagon

カタログ番号 B1672327
CAS番号: 347887-36-9
分子量: 462.6 g/mol
InChIキー: RUOLFWZIFNQQGH-DEOSSOPVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fedovapagon, also known as VA106483, is a selective and orally active vasopressin V2 receptor (V2R) agonist . It has been used in trials studying the treatment of Nocturia . The molecular formula of Fedovapagon is C27H34N4O3 .


Synthesis Analysis

The synthesis of Fedovapagon involves complex chemical reactions. A patent describes the creation of co-crystals of Fedovapagon with salicylic acid . The process involves dissolving Fedovapagon and salicylic acid and mixing them on a magnetic stirrer. Crystallization occurs after 15 minutes of mixing at room temperature .


Molecular Structure Analysis

The molecular structure of Fedovapagon is complex. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Chemical Reactions Analysis

Fedovapagon can form co-crystals with salicylic acid . This process involves chemical reactions that lead to the formation of a new solid state form of Fedovapagon. Different salts and solid state forms of an active pharmaceutical ingredient like Fedovapagon may possess different properties .


Physical And Chemical Properties Analysis

Fedovapagon has a molecular weight of 462.6 g/mol . Its IUPAC name is (2 S )-2- N ,2- N -dimethyl-1- N - [ [2-methyl-4- (2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide .

科学的研究の応用

Treatment of Nocturia in Men with Benign Prostatic Hyperplasia (BPH)

Fedovapagon has been investigated for its efficacy in treating nocturia, a condition characterized by frequent urination at night, in men with BPH. As a selective vasopressin V2 receptor (V2R) agonist, Fedovapagon works by stimulating V2 receptors in the kidney, leading to an antidiuretic effect. Clinical trials have shown promising results in reducing the number of night-time voids, thereby improving the quality of life for patients suffering from BPH-related nocturia .

Pharmacodynamics and Safety Profile

In clinical studies, Fedovapagon has undergone rigorous testing to evaluate its safety and pharmacodynamic properties. This includes assessing the drug’s effects on the QT/QTC interval in healthy volunteers, which is crucial for understanding the cardiac safety profile of the medication. Additionally, the interaction of Fedovapagon with strong inhibitors or inducers of CYP3A4, an enzyme important for drug metabolism, has been studied to ensure safe co-administration with other medications .

Potential for Treating Lower Urinary Tract Symptoms (LUTS)

Beyond nocturia, Fedovapagon’s mechanism of action suggests potential applications in treating other lower urinary tract symptoms. The modulation of the vasopressin V2 receptor could offer therapeutic benefits for conditions like overactive bladder and urinary incontinence, which are often associated with LUTS. Ongoing research is exploring these possibilities to expand the therapeutic scope of Fedovapagon .

Impact on Quality of Life

The impact of Fedovapagon on patients’ quality of life is a significant area of research. Nocturia and other LUTS can severely disrupt sleep patterns and daily activities. By effectively managing these symptoms, Fedovapagon has the potential to greatly enhance the overall well-being and productivity of individuals affected by these conditions .

Role in Polyuria-Related Conditions

Fedovapagon’s antidiuretic action positions it as a potential treatment for polyuria-related conditions, where excessive urine production is a symptom. This includes not only BPH but also other disorders that result in increased nighttime urination, providing a broader application for the drug in managing urinary conditions .

Investigational Use in Female Patients

While initial studies have focused on male patients with BPH, there is a growing interest in exploring the effects of Fedovapagon in female patients. Conditions such as bladder pain syndrome and neurogenic detrusor overactivity are being considered for future clinical trials, which could open up new avenues for the use of Fedovapagon in female urological health .

Long-Term Efficacy and Tolerability

Long-term studies are essential to understand the sustained efficacy and tolerability of Fedovapagon. Ongoing research aims to monitor patients over extended periods to gather data on the long-term benefits and any potential adverse effects that may arise from chronic use of the medication .

Comparative Studies with Other Antidiuretics

Comparative studies are being conducted to evaluate Fedovapagon against other antidiuretic agents. These studies are crucial for positioning Fedovapagon within the existing landscape of treatments for nocturia and related conditions, determining its relative effectiveness and identifying any unique advantages it may offer .

作用機序

Target of Action

Fedovapagon, also known as VA106483, is a synthetic peptide that primarily targets the Vasopressin V2 receptor (V2R) . The V2R is a type of receptor in the body that responds to the hormone vasopressin .

Mode of Action

Fedovapagon acts as an agonist for the V2R . This means it binds to the V2R and activates it . The activation of V2R by Fedovapagon triggers a series of biochemical reactions that lead to the reabsorption of water from urine as it passes towards the bladder .

Biochemical Pathways

The activation of V2R by Fedovapagon leads to the reabsorption of water in the kidney’s collecting ducts . This process is part of the body’s overall fluid balance regulation. By promoting water reabsorption, Fedovapagon reduces the volume of urine produced, which can help alleviate conditions like nocturia .

Pharmacokinetics

Studies have been conducted to investigate the potential for co-administration of strong inhibitors or inducers of cyp3a4 to alter the pharmacokinetics of fedovapagon .

Result of Action

The primary result of Fedovapagon’s action is a reduction in nocturnal urine volume . This can lead to a decrease in nocturnal void frequency and an increase in the time to first nocturnal void . These effects can be beneficial for individuals suffering from nocturia .

Action Environment

It’s worth noting that the effectiveness of fedovapagon can be influenced by factors such as the patient’s hydration status and the presence of other medications, particularly those that can affect the cyp3a4 enzyme system .

将来の方向性

Fedovapagon is currently in phase II/III development . There is a medical need for new, approved drugs for treatments for patients with Nocturia . The future directions of Fedovapagon will depend on the results of ongoing research and clinical trials .

特性

IUPAC Name

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188331
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fedovapagon

CAS RN

347887-36-9
Record name Fedovapagon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedovapagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDOVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedovapagon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fedovapagon
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fedovapagon
Reactant of Route 4
Reactant of Route 4
Fedovapagon
Reactant of Route 5
Reactant of Route 5
Fedovapagon
Reactant of Route 6
Reactant of Route 6
Fedovapagon

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。